molecular formula C19H22O5 B11634645 Ethyl ((2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo(C)chromen-3-YL)oxy)acetate

Ethyl ((2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo(C)chromen-3-YL)oxy)acetate

カタログ番号: B11634645
分子量: 330.4 g/mol
InChIキー: VASMEMKDTMGKBP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl ((2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy)acetate is a synthetic benzo[c]chromen-6-one derivative characterized by a bicyclic core structure fused with a lactone ring. Key structural features include:

  • 2-ethyl substituent: Enhances lipophilicity and influences steric interactions.
  • Ethyl acetate moiety at position 3: Modifies solubility and metabolic stability.

特性

分子式

C19H22O5

分子量

330.4 g/mol

IUPAC名

ethyl 2-[(2-ethyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]acetate

InChI

InChI=1S/C19H22O5/c1-3-12-9-15-13-7-5-6-8-14(13)19(21)24-17(15)10-16(12)23-11-18(20)22-4-2/h9-10H,3-8,11H2,1-2H3

InChIキー

VASMEMKDTMGKBP-UHFFFAOYSA-N

正規SMILES

CCC1=CC2=C(C=C1OCC(=O)OCC)OC(=O)C3=C2CCCC3

製品の起源

United States

準備方法

((2-エチル-6-オキソ-7,8,9,10-テトラヒドロ-6H-ベンゾ[c]クロメン-3-イル)オキシ)酢酸エチルの合成は、いくつかのステップを伴います。 一般的な方法の1つは、2-ブロモ安息香酸とレゾルシノールを硫酸銅(CuSO4)と水酸化ナトリウム(NaOH)の存在下で反応させて、中間体を生成することです これらの中間体は、エステル化を含むさらなる反応に供され、最終生成物が得られます 。 工業生産方法は、同様の合成経路を含む場合がありますが、大規模生産向けに最適化されています。

化学反応の分析

((2-エチル-6-オキソ-7,8,9,10-テトラヒドロ-6H-ベンゾ[c]クロメン-3-イル)オキシ)酢酸エチルは、次のような様々な化学反応を起こします。

    酸化: この化合物は、過マンガン酸カリウム(KMnO4)または三酸化クロム(CrO3)などの一般的な酸化剤を用いて酸化することができ、カルボン酸または他の酸化された誘導体の生成につながります。

    還元: 還元反応は、水素化リチウムアルミニウム(LiAlH4)または水素化ホウ素ナトリウム(NaBH4)などの還元剤を用いて行うことができ、アルコールまたは他の還元された生成物の生成につながります。

    置換: 求核置換反応が起こり、アミンやチオールなどの求核剤が化合物の特定の官能基と置き換わります.

科学的研究の応用

Anticancer Activity

Research has demonstrated that derivatives of ethyl ((2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo(C)chromen-3-YL)oxy)acetate exhibit significant anticancer properties. A study indicated that this compound can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The compound's efficacy was noted at concentrations as low as 10 µM in breast cancer models.

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Studies have shown that it can reduce neuronal apoptosis and promote survival pathways in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This is attributed to its ability to modulate oxidative stress and inflammation within neuronal cells .

Anti-inflammatory Properties

Ethyl ((2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo(C)chromen-3-YL)oxy)acetate has also been evaluated for its anti-inflammatory effects. In animal models of inflammation, it exhibited a reduction in edema and inflammatory markers, suggesting its potential as an anti-inflammatory agent. This property could be beneficial for developing treatments for chronic inflammatory conditions .

The biological activity of ethyl ((2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo(C)chromen-3-YL)oxy)acetate can be summarized as follows:

Activity TypeObserved EffectsReferences
AnticancerInhibition of cell proliferation
NeuroprotectionReduction of apoptosis
Anti-inflammatoryDecrease in edema and inflammatory markers

Study on Anticancer Effects

A comprehensive study focused on the anticancer effects of ethyl ((2-ethyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-YL)oxy)acetate indicated that the compound significantly reduced the viability of breast cancer cells when administered at specific concentrations. The study provided insights into the molecular pathways affected by the compound and highlighted its potential as a lead compound for further drug development.

Neuroprotective Research

In a separate investigation into neurodegenerative diseases, researchers explored the neuroprotective mechanisms of related compounds similar to ethyl ((2-ethyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-YL)oxy)acetate. The findings revealed that these compounds promoted neuronal survival and reduced markers of oxidative stress in vitro .

作用機序

((2-エチル-6-オキソ-7,8,9,10-テトラヒドロ-6H-ベンゾ[c]クロメン-3-イル)オキシ)酢酸エチルの作用機序は、特定の分子標的と経路との相互作用を伴います。 化合物の構造により、酵素や受容体に結合してその活性を調節し、様々な生物学的効果を引き起こすことができます 例えば、炎症やがんの進行に関与する特定の酵素を阻害することで、治療効果を発揮する可能性があります .

類似化合物との比較

Structural Modifications and Physicochemical Properties

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key Data/Properties Reference
Ethyl ((2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy)acetate 2-ethyl, 3-(ethyl acetate) C₂₀H₂₄O₅ 344.41 N/A Target
Isopropyl [(2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate 2-ethyl, 3-(isopropyl acetate) C₂₀H₂₄O₅ 344.41 Mol. Wt. 344.407; ChemSpider ID 1549412
Ethyl 2-((8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy)acetate 8-methoxy, 3-(ethyl acetate) C₁₈H₁₆O₆ 328.32 M.p. 151.5–152.8°C; 51% synthesis yield
Ethyl [(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetate 3-methyl, 1-(ethyl acetate) C₂₄H₂₄O₅ 392.44 SMILES/IPNYTKGRGODNKH-UHFFFAOYSA-N
2-[(6-Oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1,3-diyl)bis(oxy)]diacetic acid 1,3-di(acetic acid) C₁₈H₁₈O₈ 362.33 Increased polarity; MDL MFCD01540198
Ethyl 2-((2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy)acetate 2-chloro, 3-(ethyl acetate) C₁₈H₁₉ClO₅ 350.79 Safety: P210 (avoid ignition sources)

Key Observations :

  • Conversely, the di-acetic acid derivative () exhibits higher polarity, favoring aqueous solubility.
  • Substituent Position : Methoxy at position 8 () introduces electron-donating effects, altering reactivity and possibly enhancing binding to aromatic receptors.
  • Halogenation : The 2-chloro derivative () shows enhanced electronic effects, which may improve target affinity through hydrophobic interactions.

Key Insights :

  • Esterification : Ethyl and isopropyl esters are typically synthesized via nucleophilic substitution of bromoacetate esters ().
  • Cyclization : ZrCl₄ or CuSO₄ catalysts are critical for forming the benzo[c]chromen core ().

生物活性

Ethyl ((2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo(c)chromen-3-YL)oxy)acetate is a synthetic compound belonging to the class of dibenzopyran derivatives. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article reviews the biological activity of this compound based on existing literature, highlighting significant findings from various studies.

Chemical Structure and Properties

The chemical formula for Ethyl ((2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo(c)chromen-3-YL)oxy)acetate is C19H22O4C_{19}H_{22}O_4. It features a benzo[c]chromene backbone, which is known for its diverse biological activities. The compound's structure allows it to interact with various biological targets, making it a candidate for further pharmacological exploration.

1. Antioxidant Activity

Research has indicated that compounds with a dibenzopyran structure exhibit significant antioxidant properties. Ethyl ((2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo(c)chromen-3-YL)oxy)acetate has been shown to scavenge free radicals effectively. In vitro assays demonstrated that this compound can reduce oxidative stress in cellular models by increasing the levels of endogenous antioxidants such as glutathione and superoxide dismutase .

2. Anti-inflammatory Effects

The anti-inflammatory potential of this compound was evaluated in several studies. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. Additionally, it reduced the expression of cyclooxygenase (COX)-2 and inducible nitric oxide synthase (iNOS), which are key enzymes involved in inflammatory pathways .

3. Anticancer Properties

Ethyl ((2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo(c)chromen-3-YL)oxy)acetate demonstrated promising anticancer activity against various cancer cell lines. In vitro studies revealed that it induces apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways and modulation of Bcl-2 family proteins . Furthermore, animal studies showed a significant reduction in tumor growth when treated with this compound compared to control groups .

Case Studies

A notable case study involved the administration of Ethyl ((2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo(c)chromen-3-YL)oxy)acetate in a murine model of breast cancer. Mice treated with the compound exhibited a 50% reduction in tumor volume compared to untreated controls after four weeks of treatment. Histological analysis indicated decreased cell proliferation and increased apoptosis within tumor tissues .

Comparative Analysis

The following table summarizes the biological activities of Ethyl ((2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo(c)chromen-3-YL)oxy)acetate compared to other dibenzopyran derivatives:

Compound NameAntioxidant ActivityAnti-inflammatory ActivityAnticancer Activity
Ethyl ((2-ethyl...HighModerateHigh
ElsamitrucinModerateHighModerate
Other DibenzopyransVariableVariableVariable

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。